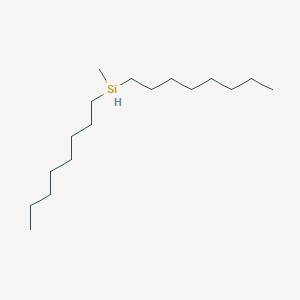
Di-n-Octylmethylsilane
Cat. No. B8439521
M. Wt: 270.6 g/mol
InChI Key: QDLASXFKKFTCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04595777
Procedure details


Utilizing the apparatus of Examples 1-5, 100 millimoles of potassium chloride, 100 millimoles of tri-n-octylaluminum, and 98 millimoles of methyltrichlorosilane were reacted at 180° C. for 4 hours. The analyses utilized in Examples 1-5 revealed that only 8.3% mole percent methyltrioctylsilane was produced as compared with 63-66 mole percent methyltrioctylsilane that was produced using comparable conditions but adding sodium chloride (compare Examples 8 and 9 from Table II). The major product, methyldioctylsilane was produced in a 47.2 weight percent yield. Product was identified by characteristic infrared Si--H found at 2100 cm-1 ; independent synthesis by reaction of methyldichlorosilane with two equivalents of n-octyl-magnesium bromide; and conversion under hydrosilylation conditions with octene to methyltrioctylsilane. This clearly demonstrates a different mode of action for sodium chloride versus potassium chloride.






Name
Identifiers


|
REACTION_CXSMILES
|
[Cl-].[K+].C([Al](CCCCCCCC)CCCCCCCC)CCCCCCC.C[Si](Cl)(Cl)Cl.[CH3:33][Si:34](CCCCCCCC)([CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50])[CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42].[Cl-].[Na+]>>[CH3:33][SiH:34]([CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])[CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50] |f:0.1,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
100 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)[Al](CCCCCCCC)CCCCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
98 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were reacted at 180° C. for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was produced
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was produced
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[SiH](CCCCCCCC)CCCCCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
